molecular formula C16H22O4 B8001145 Ethyl 2-methyl-4-n-pentoxybenzoylformate

Ethyl 2-methyl-4-n-pentoxybenzoylformate

Cat. No.: B8001145
M. Wt: 278.34 g/mol
InChI Key: IDHMMJKDFNHCKN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-n-pentoxybenzoylformate is an organic compound with the molecular formula C16H22O4. It is a derivative of benzoylformate, characterized by the presence of an ethyl ester group, a methyl group, and a pentoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methyl-4-n-pentoxybenzoylformate typically involves the esterification of 2-methyl-4-n-pentoxybenzoic acid with ethyl formate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-4-n-pentoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-methyl-4-n-pentoxybenzoylformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-n-pentoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Ethyl 2-methyl-4-n-butoxybenzoylformate
  • Ethyl 2-methyl-4-n-hexyloxybenzoylformate
  • Ethyl 2-methyl-4-n-propoxybenzoylformate

Comparison: Ethyl 2-methyl-4-n-pentoxybenzoylformate is unique due to its specific pentoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

ethyl 2-(2-methyl-4-pentoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-4-6-7-10-20-13-8-9-14(12(3)11-13)15(17)16(18)19-5-2/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHMMJKDFNHCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)C(=O)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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